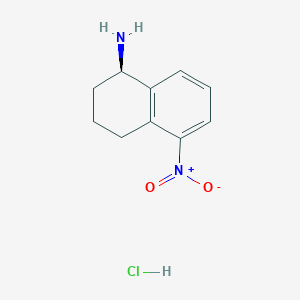
(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride”, also known as NTNH, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 228.68 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12 (13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 . This indicates that the compound has a chiral center at the 1-position of the tetrahydronaphthalen ring, and the nitro group is attached at the 5-position . Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 228.68 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Large-Scale Stereoselective Synthesis : A study by Han et al. (2007) describes a large-scale, stereoselective process for synthesizing a closely related compound. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity.
Alternate Synthesis Routes : Research by Kim et al. (1977) presents an alternate synthesis of a similar compound, highlighting the efficiency and yield of different synthetic routes compared to previous methods.
Retinoid X Receptor-Selective Retinoids Synthesis : Faul et al. (2001) have identified the compound as a potent RXR agonist, useful in treating non-insulin-dependent diabetes mellitus. They developed convergent syntheses for related compounds, involving key steps like Friedel-Crafts alkylation and chelate-controlled addition of MeMgCl (Faul et al., 2001).
Stereoselective Reduction of Acyl Protected Derivatives : Research focusing on the stereoselective reduction of acyl-protected derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine to produce bioactive compounds has been conducted, as reported by Wei-dong (2013).
Reduction of Aromatic Nitro Compounds : Pehlivan et al. (2011) discuss a new method using 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac)3 for reducing aromatic nitro compounds to amines, a process that could be relevant for the synthesis of derivatives of the compound (Pehlivan et al., 2011).
Synthesis of 5-Hydroxytryptamine Receptor Agonists : The compound has been used as a precursor in the chemoenzymatic synthesis of 5-hydroxytryptamine receptor agonists, highlighting its potential in pharmacological applications (Orsini et al., 2002).
Cobalt(II) Porphyrin-Catalyzed C-H Amination : A study by Lyaskovskyy et al. (2011) investigates the mechanism of cobalt(II) porphyrin-catalyzed benzylic C-H bond amination using organic azides, which is relevant to the modification of compounds like tetrahydronaphthalene derivatives.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound has the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOVTXONVWABE-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
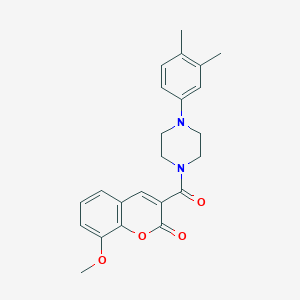
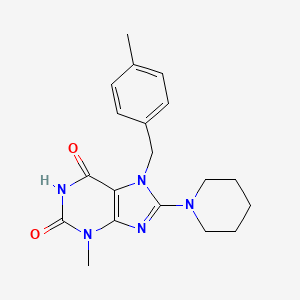
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)
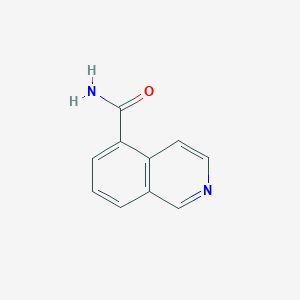
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)
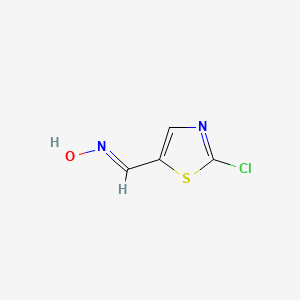
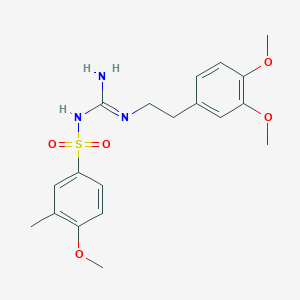
![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)